molecular formula C15H21NO2 B181630 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- CAS No. 90747-13-0

1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-

Cat. No. B181630
CAS RN: 90747-13-0
M. Wt: 247.33 g/mol
InChI Key: GJGRQYCLYDELMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-, also known as idebenone, is a synthetic derivative of coenzyme Q10. It is a potent antioxidant that has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and mitochondrial disorders.

Mechanism Of Action

Idebenone works primarily as an antioxidant, protecting cells from oxidative damage caused by free radicals. It also has the ability to improve mitochondrial function, which is important for cellular energy production and overall cellular health.

Biochemical And Physiological Effects

Idebenone has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of antioxidants in the brain, reduce oxidative stress, and improve mitochondrial function. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- has been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.

Advantages And Limitations For Lab Experiments

Idebenone has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize and store. It is also relatively non-toxic and has a low risk of adverse effects. However, one limitation of 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- is that it can be expensive to produce, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- may have potential applications in the treatment of mitochondrial disorders, such as Leigh syndrome and MELAS syndrome. Further research is also needed to explore the potential cardioprotective effects of 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- in patients with heart failure and other cardiovascular diseases.

Synthesis Methods

Idebenone is synthesized through a multi-step process that involves the reaction of hydroquinone with isobutyraldehyde, followed by cyclization with a palladium catalyst. The resulting product is then hydrogenated to yield 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-.

Scientific Research Applications

Idebenone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in patients with Alzheimer's disease and other neurodegenerative disorders. It has also been studied for its potential cardioprotective effects in patients with heart failure and other cardiovascular diseases. Additionally, 1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)- has been investigated for its potential use in the treatment of mitochondrial disorders, such as Leber's hereditary optic neuropathy.

properties

CAS RN

90747-13-0

Product Name

1,3-Benzenediol, 4-(1,2,3,6-tetrahydro-2,2,6,6-tetramethyl-4-pyridinyl)-

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

4-(2,2,6,6-tetramethyl-1,3-dihydropyridin-4-yl)benzene-1,3-diol

InChI

InChI=1S/C15H21NO2/c1-14(2)8-10(9-15(3,4)16-14)12-6-5-11(17)7-13(12)18/h5-8,16-18H,9H2,1-4H3

InChI Key

GJGRQYCLYDELMN-UHFFFAOYSA-N

SMILES

CC1(CC(=CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C

Canonical SMILES

CC1(CC(=CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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